![molecular formula C21H16F4 B1429045 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl CAS No. 205806-88-8](/img/structure/B1429045.png)
4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl
Overview
Description
“4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl” is a chemical compound with the molecular formula C21H16F4 . It is also known by its English name "2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H16F4/c1-2-3-13-4-9-17(18(22)10-13)15-7-5-14(6-8-15)16-11-19(23)21(25)20(24)12-16/h4-12H,2-3H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl” is 344.35 . It appears as a solid at room temperature .Scientific Research Applications
Liquid Crystal Research
4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl and related compounds have been studied for their potential in liquid crystal technology. Research has shown that these compounds can form low-melting liquid crystals with wide-range Sc phases, making them suitable as hosts for ferroelectric systems. The difluoro substituents in these compounds contribute to their liquid crystalline properties and are particularly effective when located in the end ring of the molecule (Gray, Hird, Lacey, & Toyne, 1989).
Optoelectronic and Nonlinear Optical Properties
Another application of these compounds is in the field of optoelectronics and nonlinear optics (NLO). Studies have explored their potential for applications like third-order NLO materials. Their substantial polarizability and ability to facilitate intramolecular charge transfer make them promising candidates for these applications. Comparative analyses with other NLO materials like para-nitroaniline have shown these compounds to have significant potential in this area (Adeel et al., 2021).
Semiconductor Research
In semiconductor research, fluorinated terphenyl compounds have been synthesized and characterized as n-type semiconductors. These compounds have shown varying carrier mobilities and have been used in the development of organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004).
Chemodosimeter for Fluoride Ions
Terphenyl derivatives, including those similar to 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl, have been developed as chemodosimeters for fluoride ions. This application is based on their ability to undergo cyclization in the presence of fluoride ions, offering a potential tool for the detection of these ions in various settings (Bhalla, Singh, & Kumar, 2010).
Hydrogen Storage and Gas Separation
In the area of gas storage and separation, metal-organic frameworks (MOFs) based on terphenyl compounds have been synthesized. These MOFs demonstrate unique structural and gas sorption properties, including the selective adsorption of hydrogen over other gases, which is crucial for applications in gas separation and storage (Makal, Zhuang, & Zhou, 2013).
Terahertz Technology
Studies have also been conducted on the optical properties of fluorinated liquid crystals, including 4-propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl, in the terahertz (THz) range. These studies are crucial for the development of devices and applications in the THz spectrum (Chodorow et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4/c1-2-3-13-4-9-17(18(22)10-13)15-7-5-14(6-8-15)16-11-19(23)21(25)20(24)12-16/h4-12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGPWSCWTHCEKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191644 | |
Record name | 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl | |
CAS RN |
205806-88-8 | |
Record name | 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205806-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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